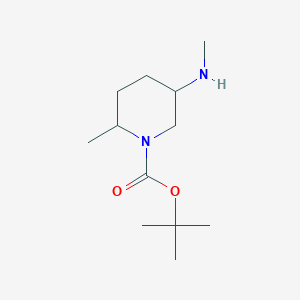

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate

Description

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group at the 1-position, a methyl group at the 2-position, and a methylamino substituent at the 5-position. The tert-butyl group enhances steric protection of the amine, while the methyl and methylamino groups influence electronic and steric properties, affecting reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-7-10(13-5)8-14(9)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

KNKJNZSEVXXYMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

Starting Material: Piperidine derivative

Reagents: tert-Butyl chloroformate, methylamine

Solvent: Anhydrous conditions, often using solvents like dichloromethane or tetrahydrofuran

Reaction Conditions: The reaction is typically carried out at low temperatures to prevent side reactions and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

Reaction Vessels: Industrial reactors equipped with temperature control and stirring mechanisms.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: N-oxides

Reduction: Amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The methylamino group in the target compound likely increases basicity and solubility compared to fluorine-containing analogs (e.g., Compound 5) .

- Stereochemistry : The (2R,5S)-configured analog in highlights the importance of stereochemical control for biological activity, a factor relevant to the target compound if chiral centers are present .

Pharmacological and Chemical Implications

- Bioactivity: Fluorinated analogs (e.g., Compound 5) may exhibit enhanced blood-brain barrier penetration due to fluorine’s lipophilicity, whereas the target’s methylamino group could favor solubility and hydrogen bonding in aqueous environments .

- Stability : The tert-butyl group in all analogs confers stability against nucleophilic attack, critical for handling and storage .

Biological Activity

tert-Butyl 2-methyl-5-(methylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, including its interaction with biological targets and its role in drug development.

- IUPAC Name : this compound

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 1245645-35-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways involved in its mechanism of action.

In Vitro Studies

In vitro experiments have shown that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its potential as an inhibitor in enzymatic assays and cell viability tests.

- Cell Viability Assays : The compound was tested on several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). Results indicated that it possesses a favorable cytotoxicity profile, with minimal adverse effects at concentrations up to 10 µM .

- Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor of GSK-3β, a key enzyme involved in various signaling pathways related to cell proliferation and survival. This inhibition was confirmed through assays measuring the phosphorylation states of GSK-3β substrates .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

- Lupus Disease Model : In a study involving NZBWF1/J mice, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results demonstrated a reduction in auto-antibody titers and inflammatory markers, suggesting potential anti-inflammatory properties .

- Pharmacokinetics : The compound exhibited a favorable pharmacokinetic profile, with adequate absorption and distribution noted in preliminary studies. Further investigations are needed to fully characterize its metabolic stability and bioavailability .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-butyl 4-(methylamino)methylpiperidine-1-carboxylate | C12H24N2O2 | Moderate inhibition of GSK-3β |

| tert-butyl 2-methyl-2-(methylamino)methylpiperidine-1-carboxylate | C12H24N2O2 | Lower cytotoxicity in cancer cells |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Autoimmune Disorders : A study indicated that administration of this compound significantly reduced symptoms in a lupus model by modulating immune responses .

- Neuroprotection : Research has suggested that this compound may exhibit neuroprotective effects, potentially providing therapeutic avenues for neurodegenerative diseases .

Q & A

Q. What experimental controls are critical to ensure reproducibility in catalytic amination reactions?

- Methodological Answer :

- Blank Reactions : Run control experiments without catalysts to quantify background reactivity.

- Isotopic Labeling : Use 15N-methylamine to track incorporation efficiency via MS.

- Catalyst Recycling : Test catalyst reusability over 3–5 cycles to assess deactivation mechanisms .

Tables for Key Data

Q. Table 1: Common Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Cyclopropylamine, thiocyanate, 80°C | 65 | 90 | |

| 2 | Boc2O, DMAP, DCM | 85 | 95 | |

| 3 | Methylamine, NaBH3CN, MeOH | 72 | 88 |

Q. Table 2: Stability Under Different Conditions

| Condition | Temperature | Degradation (%) | Major Byproduct | Reference |

|---|---|---|---|---|

| Acidic (pH 3) | 25°C | 15 | Deprotected amine | |

| Oxidative (H2O2) | 40°C | 40 | Sulfoxide | |

| Basic (pH 10) | 25°C | 5 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.